molecular formula C18H12N2O2S B13687156 6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B13687156
M. Wt: 320.4 g/mol
InChI Key: JAJVVDUBZZVKRV-UHFFFAOYSA-N
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Description

6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that features a benzo[de]isoquinoline core structure with an aminophenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the reaction of 6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione with 2-aminothiophenol under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aminophenylthio and benzo[de]isoquinoline moieties. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminophenylthio group allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and materials science .

Properties

IUPAC Name

6-(2-aminophenyl)sulfanylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c19-13-6-1-2-7-15(13)23-14-9-8-12-16-10(14)4-3-5-11(16)17(21)20-18(12)22/h1-9H,19H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJVVDUBZZVKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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